2-AMINO-N~3~-BENZYL-1-(2-FURYLMETHYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE
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Overview
Description
2-AMINO-N~3~-BENZYL-1-(2-FURYLMETHYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N~3~-BENZYL-1-(2-FURYLMETHYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted benzylamines and furylmethyl derivatives. The key steps in the synthesis may involve:
Formation of the pyrroloquinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step may involve nucleophilic substitution reactions.
Attachment of the benzyl and furylmethyl groups: These steps often involve coupling reactions using reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N~3~-BENZYL-1-(2-FURYLMETHYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2-AMINO-N~3~-BENZYL-1-(2-FURYLMETHYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-N~3~-BENZYL-1-(2-FURYLMETHYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-N,3-DIMETHYLBENZAMIDE: Shares structural similarities but differs in functional groups.
Methyl 2-amino-3-methylbenzoate: Another related compound with a simpler structure.
Uniqueness
2-AMINO-N~3~-BENZYL-1-(2-FURYLMETHYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-N-benzyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c24-21-19(23(29)25-13-15-7-2-1-3-8-15)20-22(28(21)14-16-9-6-12-30-16)27-18-11-5-4-10-17(18)26-20/h1-12H,13-14,24H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGYEWASBWFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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